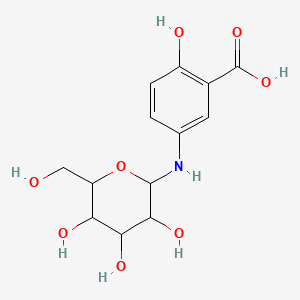

N-D-Glucopyranosyl-5-aminosalicylic acid

CAS No.:

Cat. No.: VC16192741

Molecular Formula: C13H17NO8

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO8 |

|---|---|

| Molecular Weight | 315.28 g/mol |

| IUPAC Name | 2-hydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |

| Standard InChI | InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21) |

| Standard InChI Key | SJRWBGQWNUAGPK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-D-Glucopyranosyl-5-aminosalicylic acid possesses the molecular formula , with a molecular weight of 315.28 g/mol . The structure comprises a β-D-glucopyranose unit (a six-membered pyranose ring with hydroxyl groups in the equatorial positions) linked to the amino group of 5-ASA. The 5-ASA component retains its characteristic carboxylic acid () and phenolic hydroxyl () groups at positions 2 and 5 of the benzene ring, respectively . The InChI identifier (InChI=1/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12-/m1/s1) confirms the stereochemistry of the glucopyranosyl moiety, which adopts the β-anomeric configuration .

Solubility and Stability

-

pH Dependency: The compound undergoes degradation under alkaline conditions (pH > 8.0), with accelerated hydrolysis of the glycosidic bond .

-

Temperature Effects: Storage at −20°C in the presence of glucose (4.0 mM) and phosphate buffer (pH 5.5–8.0) leads to artifact formation, where 5-ASA reacts with glucose to regenerate N-D-glucopyranosyl-5-aminosalicylic acid . This raises questions about its stability in biological matrices during long-term storage.

Synthesis and Artifactual Formation

Synthetic Pathways

The synthesis of N-D-glucopyranosyl-5-aminosalicylic acid typically involves:

-

Glycosylation: Reacting 5-ASA with a protected β-D-glucopyranosyl donor (e.g., acetobromoglucose) under Koenigs-Knorr conditions .

-

Deprotection: Sequential removal of protecting groups (e.g., acetyl groups) via alkaline hydrolysis to yield the final product .

Artifactual Generation in Stored Samples

A pivotal study demonstrated that N-D-glucopyranosyl-5-aminosalicylic acid forms spontaneously in plasma samples containing 5-ASA and glucose when stored at −20°C . Key findings include:

-

Formation Kinetics: Over eight months, 5-ASA concentrations decreased by 40% in spiked plasma, with a stoichiometric increase in N-glucoside levels .

-

Mitigation Strategy: Acidification to pH 3.0 with potassium phosphate buffer quantitatively hydrolyzes the glucoside back to 5-ASA and glucose, enabling accurate quantification of true 5-ASA levels .

This artifact phenomenon challenges earlier assumptions that the glucoside is a genuine metabolite, underscoring the need for careful sample handling in pharmacokinetic studies.

Pharmacological Implications

Enhanced Bioavailability

The glucosylation of 5-ASA aims to overcome the poor absorption and rapid metabolism of the parent drug. Preclinical data suggest:

-

Targeted Delivery: The glucoside may serve as a prodrug, with colonic bacterial glycosidases cleaving the sugar moiety to release 5-ASA directly at the site of inflammation .

-

Reduced Systemic Exposure: By limiting systemic absorption, the compound potentially minimizes side effects such as nephrotoxicity associated with free 5-ASA .

Anti-inflammatory Mechanisms

Like 5-ASA, the glucoside derivative is postulated to inhibit:

-

NF-κB Signaling: Suppressing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

-

Leukotriene Synthesis: Blocking 5-lipoxygenase activity to reduce neutrophil chemotaxis .

Analytical Characterization

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 330 nm) is the primary method for quantifying N-D-glucopyranosyl-5-aminosalicylic acid . Key parameters include:

-

Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0) in a 15:85 ratio .

-

Retention Time: Approximately 6.2 minutes, distinct from 5-ASA (4.8 minutes) and acetylated metabolites .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at 316.1 [M+H] and fragmentation patterns consistent with glycosidic bond cleavage .

| Supplier | Catalog Number | Quantity | Price (€) |

|---|---|---|---|

| CymitQuimica | 7W-GC3438 | 1 mg | 584.00 |

| CymitQuimica | 54-BICL4006 | 5 mg | 1,926.00 |

| TRC Chemicals | TR-M258115 | 100 mg | 1,547.00 |

Prices reflect the compound’s niche application and synthesis complexity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume